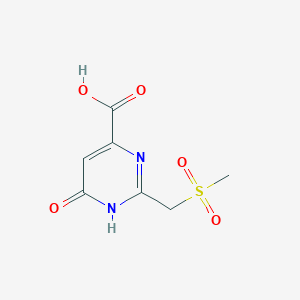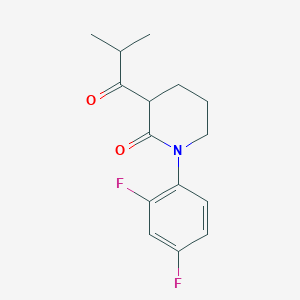![molecular formula C14H26N2O B13183783 3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one](/img/structure/B13183783.png)
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound is characterized by a piperidine ring attached to a cyclohexanone moiety, with a dimethylamino group linked to the piperidine ring.
Métodos De Preparación
The synthesis of 3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one involves several steps, typically starting with the preparation of the piperidine ring followed by its functionalization. One common synthetic route includes the reaction of piperidine with formaldehyde and dimethylamine to introduce the dimethylamino group. The resulting intermediate is then reacted with cyclohexanone under specific conditions to form the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances its ability to interact with biological membranes and receptors, leading to various pharmacological effects. The piperidine ring plays a crucial role in its binding affinity and selectivity towards target proteins . The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one can be compared with other similar compounds, such as:
1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine: Known for its analgesic properties.
2-(Ethylamino)-2-phenylcyclohexan-1-one: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Propiedades
Fórmula molecular |
C14H26N2O |
|---|---|
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
3-[4-[(dimethylamino)methyl]piperidin-1-yl]cyclohexan-1-one |
InChI |
InChI=1S/C14H26N2O/c1-15(2)11-12-6-8-16(9-7-12)13-4-3-5-14(17)10-13/h12-13H,3-11H2,1-2H3 |
Clave InChI |
PSWABFJKOZJEBV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CCN(CC1)C2CCCC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


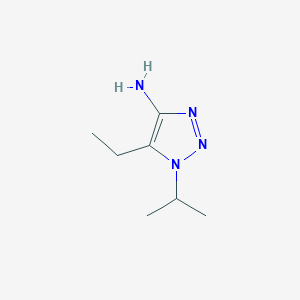
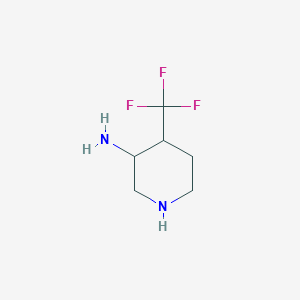
amine](/img/structure/B13183715.png)

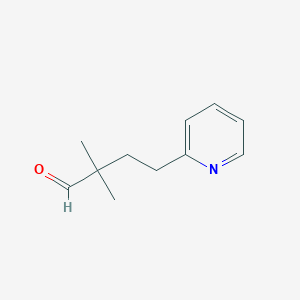
![5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13183730.png)


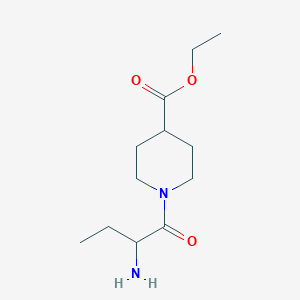
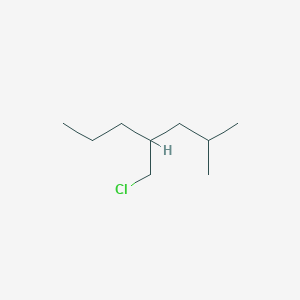
![4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13183749.png)

